1,2-Diamino-3,4-ethylenedioxybenzene
Overview
Description
1,2-Diamino-3,4-ethylenedioxybenzene: is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is known for its application as a carbonyl-reactive fluorometric labeling agent . This compound is particularly useful in scientific research due to its ability to form highly fluorescent derivatives when reacting with aldehydes .
Mechanism of Action
Target of Action
The primary target of 1,2-Diamino-3,4-ethylenedioxybenzene is carbonyl-containing compounds . This compound acts as a fluorometric labeling agent, which means it can bind to these targets and emit fluorescence, making it useful in various biochemical applications .
Mode of Action
This compound interacts with its targets through a reaction with carbonyl groups . This reaction results in the formation of a fluorescent product that can be detected using specific wavelengths of light .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability and can diffuse across biological membranes to reach its targets .
Result of Action
The primary result of this compound’s action is the production of a fluorescent signal. This signal can be used to track the location and movement of carbonyl-containing compounds in biological systems, providing valuable information about their roles and functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other reactive substances, and the specific characteristics of the biological system in which it is used .
Biochemical Analysis
Biochemical Properties
1,2-Diamino-3,4-ethylenedioxybenzene interacts with aldehydes in biochemical reactions . The nature of these interactions involves the formation of highly fluorescent imidazole derivatives . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available resources.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with aldehydes to produce highly fluorescent imidazole derivatives . This reaction allows it to exert its effects at the molecular level, enabling the visualization of these molecules in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diamino-3,4-ethylenedioxybenzene can be synthesized through a multi-step process starting from 3,4-dihydroxybenzaldehyde. The key steps involve the protection of hydroxyl groups, nitration, reduction, and deprotection . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale-up. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diamino-3,4-ethylenedioxybenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Diamino-3,4-ethylenedioxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a fluorometric labeling agent for detecting carbonyl compounds.
Biology: Employed in the study of enzyme activities and protein interactions through fluorescence tagging.
Medicine: Utilized in diagnostic assays to detect biomarkers associated with various diseases.
Industry: Applied in the development of fluorescent dyes and pigments for various industrial applications.
Comparison with Similar Compounds
1,2-Diaminobenzene: Similar in structure but lacks the ethylenedioxy group, resulting in different reactivity and applications.
3,4-Diaminobenzoic acid: Contains carboxyl groups, which alter its chemical properties and uses.
1,2-Diamino-4,5-methylenedioxybenzene: Similar structure but with methylenedioxy substitution, affecting its fluorescence properties.
Uniqueness: 1,2-Diamino-3,4-ethylenedioxybenzene is unique due to its ethylenedioxy substitution, which enhances its reactivity with carbonyl compounds and its fluorescence properties. This makes it particularly valuable for applications requiring sensitive detection of carbonyl-containing molecules .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2H,3-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLTLOQUABGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402765 | |
Record name | 1,2-Diamino-3,4-ethylenedioxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320386-55-8 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-5,6-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320386-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diamino-3,4-ethylenedioxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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